Cas no 1050508-91-2 (2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride)

2-(4-(Trifluoromethyl)phenoxy)ethan-1-amine hydrochloride is a fluorinated organic compound featuring a phenoxyethylamine backbone with a trifluoromethyl substituent. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. The trifluoromethyl group imparts electron-withdrawing properties, which can influence reactivity and binding affinity in molecular interactions. This compound is particularly valuable as a building block for the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and high purity ensure reproducibility in research settings. The hydrochloride salt also facilitates handling and storage under standard laboratory conditions.
2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride structure
1050508-91-2 structure
Product Name:2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride
CAS No:1050508-91-2
MF:C9H11ClF3NO
MW:241.63795208931
CID:3154291
PubChem ID:17174833
Update Time:2025-06-07

2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-aminoethoxy)-4-(trifluoromethyl)benzene hydrochloride
    • 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride
    • F3377-0490
    • AKOS005111323
    • 1050508-91-2
    • 2-[4-(trifluoromethyl)phenoxy]ethanamine;hydrochloride
    • EN300-43470
    • 2-[4-(Trifluoromethyl)phenoxy]-ethanamine hydrochloride
    • 2-[4-(TRIFLUOROMETHYL)PHENOXY]ETHANAMINE HYDROCHLORIDE
    • {2-[4-(trifluoromethyl)phenoxy]ethyl}amine hydrochloride
    • 2-[4-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride
    • 2-[4-(Trifluoromethyl)phenoxy]-ethanamine HCl
    • G23189
    • 2-[4-(Trifluoromethyl)phenoxy]ethanamine HCl
    • Z445129472
    • 869-075-2
    • Inchi: 1S/C9H10F3NO.ClH/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13;/h1-4H,5-6,13H2;1H
    • InChI Key: ASLVYZOYZWGUKJ-UHFFFAOYSA-N
    • SMILES: Cl.FC(C1C=CC(=CC=1)OCCN)(F)F

Computed Properties

  • Exact Mass: 241.0481262Da
  • Monoisotopic Mass: 241.0481262Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • Melting Point: 217-219 °C

2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride Security Information

2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride Pricemore >>

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Additional information on 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride

Introduction to 2-(4-(Trifluoromethyl)phenoxy)ethan-1-amine Hydrochloride (CAS No. 1050508-91-2)

2-(4-(Trifluoromethyl)phenoxy)ethan-1-amine hydrochloride (CAS No. 1050508-91-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of ethanolamine with a trifluoromethyl-substituted phenoxy group. The presence of the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The chemical structure of 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride is characterized by a central ethylene backbone with an amino group at one end and a phenoxy group substituted with a trifluoromethyl moiety at the other. This structure confers several advantages, including enhanced lipophilicity and metabolic stability, which are crucial for optimizing drug candidates. The hydrochloride salt form ensures good solubility in aqueous media, facilitating its use in various biological assays and formulations.

In recent years, extensive research has been conducted to explore the potential therapeutic applications of 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride. One of the key areas of interest is its role as a potential antidepressant. Studies have shown that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential for treating mood disorders. The mechanism of action is believed to involve modulation of serotonin and norepinephrine levels in the brain, similar to traditional antidepressants but with potentially fewer side effects.

Beyond its antidepressant properties, 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride has also been investigated for its anti-inflammatory and analgesic activities. In vitro and in vivo studies have demonstrated that it can effectively reduce inflammation and pain, making it a promising candidate for the treatment of chronic inflammatory conditions such as arthritis. The compound's ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 contributes to its anti-inflammatory effects.

The pharmacokinetic profile of 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride has been extensively studied to optimize its therapeutic potential. Research has shown that it exhibits good oral bioavailability and a favorable half-life, which are essential for maintaining therapeutic concentrations over extended periods. Additionally, the compound's low toxicity profile in preclinical studies further supports its safety for human use.

In the context of drug development, 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride has shown promise as a lead compound for further optimization. Structure-activity relationship (SAR) studies have been conducted to identify structural modifications that could enhance its potency and selectivity. These efforts have led to the discovery of several analogs with improved pharmacological properties, paving the way for more effective therapeutic agents.

The clinical development of 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride is an ongoing process. Phase I clinical trials have demonstrated its safety and tolerability in healthy volunteers, with no significant adverse effects reported. These findings have paved the way for Phase II trials, which are currently underway to evaluate its efficacy in specific patient populations. The results from these trials will provide crucial insights into the compound's therapeutic potential and guide future clinical development strategies.

In conclusion, 2-(4-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride (CAS No. 1050508-91-2) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs and improving patient outcomes.

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